![molecular formula C20H19NO5S2 B2843718 N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide CAS No. 881293-56-7](/img/structure/B2843718.png)
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as OBOC or OBOC-PS and is known for its unique chemical structure and properties.
Scientific Research Applications
Anticancer Potential and Mechanisms
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide derivatives, similar to Mafosfamide (a cyclophosphamide analog), show promise as anticancer agents. Mafosfamide's effects on various cancer cells have led to its consideration for phase I trials. Clinical trials have indicated its good tolerability and efficacy in patients with neoplastic meningitis from leukemia, lymphoma, and solid tumors, showcasing the potential of such compounds in cancer therapy (Mazur et al., 2012).
Anti-inflammatory Effects
Compounds like Glibenclamide, utilized for treating type 2 diabetes, have shown significant anti-inflammatory effects across various diseases, suggesting the broader therapeutic potential of sulfonylurea derivatives. These effects have been observed in the central nervous system (CNS), respiratory, digestive, and cardiological conditions, highlighting the compound's ability to modulate inflammation through mechanisms such as blocking specific channels and reducing proinflammatory mediators (Zhang et al., 2017).
Synthetic and Pharmacological Potential of Sultone Derivatives
The synthesis and chemical properties of sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, have been explored for their synthetic and pharmacological potential. These studies aim to construct new molecular systems with attractive pharmacological properties, including anticoagulant, antimicrobial, and antitumor activities. The limited research in this area suggests a significant opportunity for further exploration of these compounds' pharmacological activities (Hryhoriv et al., 2021).
Antioxidant Capacity and Applications
The antioxidant capacity of various compounds, including those with sulfonylurea structures, has been a subject of interest due to their potential health benefits. Assays like ABTS/PP decolorization highlight the reaction pathways and potential antioxidant activities of these compounds, which could contribute to their therapeutic applications in conditions associated with oxidative stress (Ilyasov et al., 2020).
Patent Landscape and Therapeutic Applications
The review of patents related to sulfonamides from 2008 to 2012 provides insight into the development of novel drugs incorporating the sulfonamide moiety for various therapeutic applications. This includes carbonic anhydrase inhibitors for glaucoma and anticancer agents, underscoring the ongoing innovation and application of these compounds in medicine (Carta et al., 2012).
properties
IUPAC Name |
N-(benzenesulfonyl)-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c22-19(14-7-3-1-4-8-14)21(28(24,25)16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(23)26-17/h2,5-6,9-14H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQAZIWUJFHFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

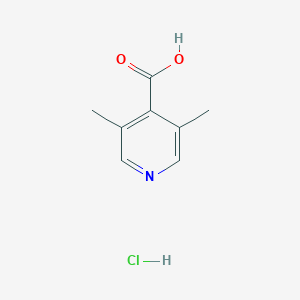
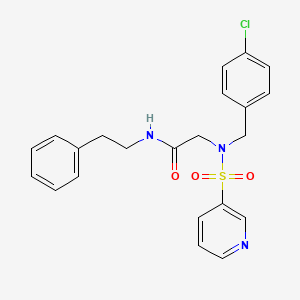
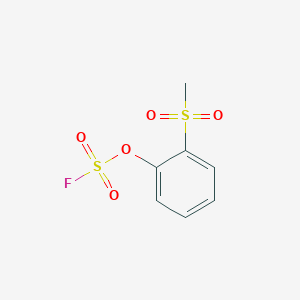
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B2843640.png)
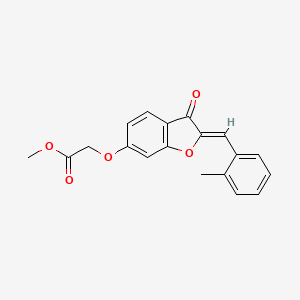
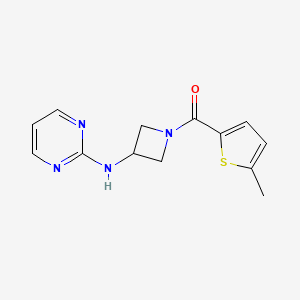
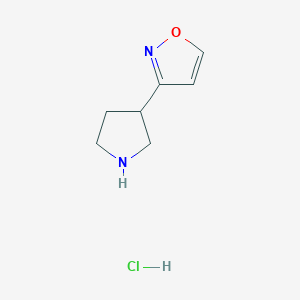
![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)

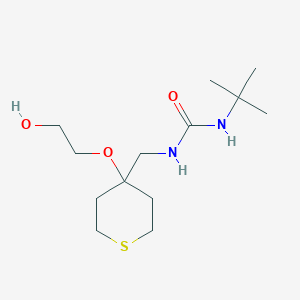
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2843656.png)